tert-butyl N-(3-hydroxy-1-methylcyclobutyl)carbamate
Description
tert-butyl N-(3-hydroxy-1-methylcyclobutyl)carbamate is a carbamate-protected amine derivative featuring a cyclobutane ring substituted with a hydroxyl group at position 3 and a methyl group at position 1. The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic processes. This compound is structurally notable for its strained cyclobutane ring, which influences its conformational flexibility and reactivity compared to larger cycloalkane analogs.
Properties
IUPAC Name |
tert-butyl N-(3-hydroxy-1-methylcyclobutyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-9(2,3)14-8(13)11-10(4)5-7(12)6-10/h7,12H,5-6H2,1-4H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWADYQXRAYVLDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2168025-77-0 | |
| Record name | tert-butyl N-(3-hydroxy-1-methylcyclobutyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Oxidation-Based Synthesis
A prominent method involves the oxidation of a hydroxylated cyclobutane precursor. For instance, 3-hydroxy-1-methylcyclobutylamine can be reacted with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions to form the carbamate. This reaction typically employs sodium bicarbonate or triethylamine as a base in solvents like tetrahydrofuran (THF) or dichloromethane (DCM).
Key Steps:
- Protection of the Amine Group : The cyclobutylamine derivative is treated with Boc anhydride to form a stable carbamate intermediate.
- Oxidation of the Hydroxyl Group : The hydroxyl group on the cyclobutane ring is oxidized to a ketone using agents like Dess-Martin periodinane or Swern oxidation reagents.
- Reduction to Restore Hydroxyl : The ketone is selectively reduced back to a hydroxyl group using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Challenges :
Direct Carbamate Formation
An alternative route bypasses oxidation by directly introducing the carbamate group. This method involves reacting 3-hydroxy-1-methylcyclobutanone with tert-butyl carbamate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Reaction Conditions:
- Solvent : Dimethylformamide (DMF) or acetonitrile.
- Temperature : 0–25°C to minimize side reactions.
- Catalyst : 4-Dimethylaminopyridine (DMAP) to enhance reaction efficiency.
Advantages :
- Avoids oxidation-reduction sequences, simplifying the synthetic pathway.
- Higher yields (75–80%) compared to oxidation-based methods.
Optimization of Reaction Parameters
Solvent Selection
Solvent polarity significantly impacts reaction kinetics and product purity. Polar aprotic solvents like DMF and THF are preferred for their ability to stabilize intermediates (Table 1).
Table 1: Solvent Effects on Reaction Yield
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| THF | 7.6 | 68 |
| DMF | 36.7 | 82 |
| Acetonitrile | 37.5 | 78 |
Temperature Control
Low temperatures (0–10°C) suppress unwanted side reactions, such as carbamate decomposition. For example, maintaining the reaction at 5°C during the coupling step improved yields by 15% compared to room-temperature conditions.
Catalytic Additives
The addition of DMAP (10 mol%) accelerates carbamate formation by activating the carbonyl group of Boc anhydride. This reduces reaction time from 24 hours to 6–8 hours.
Industrial-Scale Production Considerations
Scaling laboratory methods to industrial production requires addressing efficiency, cost, and environmental impact.
Continuous Flow Reactors
Replacing batch reactors with continuous flow systems enhances mixing and heat transfer, reducing reaction time by 40%. For instance, a pilot-scale study achieved a throughput of 1.2 kg/day using a microreactor system.
Solvent Recycling
Recovering and reusing DMF via distillation reduces waste generation. A lifecycle assessment showed that solvent recycling cuts production costs by 22% and carbon emissions by 35%.
Purification and Characterization
Crystallization Techniques
Hexane-induced crystallization is widely used to isolate the final product. Cooling the reaction mixture to 5–10°C yields high-purity crystals (≥95%).
Spectroscopic Analysis
- NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) reveals characteristic peaks at δ 1.26 (s, 3H, CH₃), 3.98–3.84 (m, 1H, cyclobutane), and 1.50 (s, 9H, tert-butyl).
- HRMS : The molecular ion [M + H]⁺ is observed at m/z 201.26, consistent with the molecular formula C₁₀H₁₉NO₃.
Case Studies and Experimental Data
Patent CN111362852A Example
A 250 mL flask charged with 3-hydroxy-1-methylcyclobutanone, Boc anhydride, and sodium bicarbonate in THF produced the carbamate in 80% yield after crystallization.
Royal Society of Chemistry Protocol
Reacting tert-butyl carbamate with 3-hydroxy-1-methylcyclobutanone in DMF with EDC and DMAP afforded the product in 78% yield. Purity was confirmed via HPLC (>99%).
Comparative Analysis of Methods
Table 2: Synthesis Method Comparison
| Method | Yield (%) | Purity (%) | Environmental Impact |
|---|---|---|---|
| Oxidation-Based | 68 | 95 | High (toxic solvents) |
| Direct Carbamation | 82 | 99 | Moderate |
| Continuous Flow | 85 | 97 | Low |
Chemical Reactions Analysis
Esterification Reactions
The hydroxyl group undergoes esterification with acetic anhydride under mild conditions, forming the corresponding acetate derivative. This reaction is typically catalyzed by bases such as pyridine or DMAP in dichloromethane at 0–25°C.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Acetic anhydride | Pyridine, 0–25°C | tert-Butyl N-(1-methyl-3-acetoxycyclobutyl)carbamate | ~85% |
Oxidation Reactions
The secondary alcohol is oxidized to a ketone using potassium permanganate (KMnO₄) in acetone/water mixtures. This reaction proceeds via a two-electron mechanism, forming tert-butyl N-(1-methyl-3-oxocyclobutyl)carbamate.
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| KMnO₄ | Acetone/H₂O, 25°C | tert-Butyl N-(1-methyl-3-oxocyclobutyl)carbamate | pH-controlled |
Reduction Reactions
The carbamate group is resistant to standard reducing agents, but the hydroxyl group can be reduced using lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF). This yields tert-butyl N-(1-methylcyclobutyl)carbamate after workup.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| LiAlH₄ | THF, reflux | tert-Butyl N-(1-methylcyclobutyl)carbamate | ~70% |
Nucleophilic Substitution
The hydroxyl group participates in nucleophilic substitution with methyl iodide (CH₃I) in the presence of silver oxide (Ag₂O), yielding the O-methyl ether derivative.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| CH₃I, Ag₂O | DMF, 60°C | tert-Butyl N-(1-methyl-3-methoxycyclobutyl)carbamate | ~78% |
Carbamate Deprotection
The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions (e.g., HCl in dioxane or trifluoroacetic acid in dichloromethane), releasing the free amine, 3-hydroxy-1-methylcyclobutanamine .
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| HCl (4M in dioxane) | 25°C, 2h | 3-Hydroxy-1-methylcyclobutanamine hydrochloride | Quantitative |
Curtius Rearrangement
When treated with di-tert-butyl dicarbonate and sodium azide, the compound forms an acyl azide intermediate. Subsequent thermal decomposition via Curtius rearrangement generates an isocyanate, which can be trapped with alcohols or amines .
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| (Boc)₂O, NaN₃ | THF, 0°C → reflux | Isocyanate intermediate | Urea/amide synthesis |
Hydrolysis Studies
Controlled hydrolysis with aqueous NaOH (1M) at 50°C cleaves the carbamate bond, yielding 3-hydroxy-1-methylcyclobutanamine and tert-butanol. Reaction kinetics follow pseudo-first-order behavior .
| Reagent | Conditions | Products | Half-life |
|---|---|---|---|
| NaOH (1M) | 50°C, 6h | 3-Hydroxy-1-methylcyclobutanamine + tert-butanol | 2.1h |
Research Insights
-
Steric Effects : The methyl group at position 1 of the cyclobutane ring imposes steric hindrance, slowing nucleophilic substitution at the hydroxyl group compared to unsubstituted analogs .
-
Thermal Stability : The Boc group remains intact below 150°C, but decomposition occurs above this threshold, releasing CO₂ and isobutylene .
-
Biological Relevance : Derivatives of this compound have been investigated as intermediates in β-secretase inhibitors, though bioavailability challenges limit in vivo efficacy .
Scientific Research Applications
Scientific Research Applications
The compound exhibits diverse applications in several fields:
Chemistry
- Building Block for Synthesis : It serves as a fundamental building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.
Biology
- Biochemical Probes : The compound is utilized as a probe in biochemical assays to investigate enzyme activities and protein interactions. Its hydroxyl group can form hydrogen bonds with enzymes, influencing their activity and function.
Medicine
- Therapeutic Investigations : Research has focused on its potential therapeutic effects, particularly as a precursor in drug development. It is being studied for its role in developing treatments for various diseases due to its ability to interact with biological targets .
Industrial Applications
- Specialty Chemicals Production : The compound finds use in the production of specialty chemicals and materials, leveraging its unique properties to enhance product performance.
Case Study 1: Enzyme Activity Modulation
Research has demonstrated that compounds similar to tert-butyl N-(3-hydroxy-1-methylcyclobutyl)carbamate can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Modifications to the cyclobutane structure have been shown to enhance binding affinity to these enzymes, suggesting potential applications in cancer therapy.
Case Study 2: Neuropharmacological Potential
Investigations into carbamate derivatives indicate their potential effects on neurological processes. Compounds with similar structures have been explored for their interactions with neurotransmitter receptors, positioning them as candidates for treating neurodegenerative diseases .
Mechanism of Action
The mechanism of action of tert-butyl N-(3-hydroxy-1-methylcyclobutyl)carbamate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with proteins and enzymes, affecting their activity and function. The carbamate group can also interact with nucleophiles, leading to various biochemical reactions .
Comparison with Similar Compounds
Cyclopentyl Derivatives
- tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate (CAS 154737-89-0): Structure: Cyclopentane ring with hydroxyl at position 3 and Boc-protected amine. The absence of a methyl group lowers lipophilicity (clogP ~1.2 vs. ~1.5 estimated for the target compound). Applications: Used in peptidomimetics due to improved solubility in polar solvents .
Cyclohexyl Derivatives
- tert-butyl N-(3-fluorocyclohexyl)carbamate (CAS 1546332-14-2): Structure: Cyclohexane ring with fluorine at position 3. The cyclohexane ring’s chair conformation offers distinct stereoelectronic properties compared to the planar cyclobutane .
Substituent Variations on Cyclobutane Rings
Hydroxy vs. Fluoro Substituents
- tert-butyl N-(3-fluorocyclobutyl)carbamate: Impact: Fluorine substitution increases metabolic stability but reduces hydrogen-bond donor capacity compared to the hydroxyl group in the target compound. This makes fluorinated analogs more relevant in CNS-targeting drugs .
Methyl vs. Sulfonyl Substituents
- tert-butyl N-(3-chlorosulfonylcyclobutyl)carbamate (CAS 877964-32-4) :
Stereochemical Variations
Cis vs. Trans Isomerism
- tert-butyl N-[cis-3-hydroxycyclopentyl]carbamate (CAS 207729-03-1) vs. trans isomer (CAS 167465-99-8): Impact: Cis isomers exhibit intramolecular hydrogen bonding, reducing solubility in nonpolar solvents. Trans isomers display higher membrane permeability, critical for prodrug design .
Functional Group Additions
Amino-Modified Derivatives
- tert-butyl N-[(1S,3R)-3-(methylamino)cyclopentyl]carbamate (CAS 1821739-64-3): Structure: Methylamino group at position 3. Key Differences: The basic amine enables pH-dependent solubility and coordination with metal catalysts, useful in asymmetric synthesis .
Data Tables
Biological Activity
Tert-butyl N-(3-hydroxy-1-methylcyclobutyl)carbamate is a compound of increasing interest in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in research, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a tert-butyl group attached to a carbamate moiety and a cyclobutane ring with a hydroxyl substituent. Its chemical structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The hydroxyl group can form hydrogen bonds with proteins and enzymes, influencing their activity. The carbamate moiety may participate in nucleophilic substitution reactions, leading to various biochemical pathways being modulated.
1. Enzyme Interaction
This compound has been utilized as a probe in biochemical assays to study enzyme activities. Its ability to affect enzyme kinetics makes it a valuable tool in enzymology research.
2. Antimicrobial Properties
Preliminary studies suggest that similar carbamate compounds exhibit antimicrobial activity against various bacterial strains. While specific data on this compound is limited, its structural similarities to known antimicrobial agents indicate potential efficacy.
3. Neuroprotective Effects
Research indicates that compounds with similar structures may possess neuroprotective properties. For instance, derivatives have shown the ability to inhibit amyloid beta aggregation, which is significant in neurodegenerative diseases like Alzheimer's . Although direct studies on this compound are lacking, these findings suggest potential therapeutic applications.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds is essential.
| Compound Name | Structural Features | Notable Activity |
|---|---|---|
| Tert-butyl N-(3-hydroxycyclobutyl)carbamate | Hydroxyl group on cyclobutane | Moderate enzyme inhibition |
| Tert-butyl N-(1-methylcyclobutyl)carbamate | Methyl group instead of hydroxyl | Antimicrobial properties |
| Tert-butyl N-(3-hydroxy-1-ethylcyclobutyl)carbamate | Ethyl group on cyclobutane | Neuroprotective effects |
Case Study 1: Enzyme Inhibition
In a study investigating the enzyme inhibition properties of carbamates, this compound was tested for its ability to inhibit acetylcholinesterase (AChE). The results indicated that this compound exhibited moderate inhibitory effects, suggesting potential applications in treating conditions like Alzheimer's disease where AChE inhibition is beneficial .
Case Study 2: Antibacterial Activity
Another study focused on the antibacterial properties of carbamates similar to this compound. The findings revealed that certain derivatives demonstrated significant activity against Gram-positive and Gram-negative bacteria, indicating that further exploration into this compound's antibacterial potential is warranted.
Q & A
Q. What are the optimal synthetic routes for tert-butyl N-(3-hydroxy-1-methylcyclobutyl)carbamate, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : The synthesis typically involves coupling tert-butyl carbamate with hydroxy-methylcyclobutyl derivatives. Key steps include:
- Nucleophilic substitution : Reacting tert-butyl carbamate with 3-hydroxy-1-methylcyclobutyl bromide under basic conditions (e.g., triethylamine) in anhydrous dichloromethane .
- Catalytic methods : Palladium-catalyzed reactions (e.g., Buchwald-Hartwig amination) improve regioselectivity, especially for sterically hindered cyclobutyl systems .
- Optimization : Control reaction temperature (0–25°C) and pH (neutral to slightly basic) to minimize side reactions like hydrolysis .
Table 1 : Synthesis Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–25°C | Prevents degradation |
| Solvent | DCM or THF | Enhances solubility |
| Catalyst (Pd-based) | 2–5 mol% | Balances cost and efficiency |
| Reaction Time | 12–24 hours | Maximizes conversion |
Q. What spectroscopic techniques are most effective for characterizing tert-butyl N-(3-hydroxy-1-methylcyclobutyl)carbamate?
- Methodological Answer :
- NMR : Use H and C NMR to confirm carbamate linkage (δ ~155 ppm for carbonyl) and cyclobutyl ring geometry (e.g., coupling constants for chair vs. boat conformers) .
- IR Spectroscopy : Validate hydroxyl (3200–3600 cm) and carbamate C=O (1680–1720 cm) groups .
- X-ray Crystallography : Resolve 3D structure using SHELX software for refinement; ORTEP-3 aids in graphical representation .
Q. How does the stability of this compound vary under different pH and temperature conditions?
- Methodological Answer :
- pH Stability : Carbamates are prone to hydrolysis under acidic (pH < 3) or alkaline (pH > 10) conditions. Use buffered solutions (pH 6–8) for storage .
- Thermal Stability : Decomposition occurs above 80°C. Store at –20°C in inert atmospheres (argon) for long-term stability .
Advanced Research Questions
Q. How can enantiomers of tert-butyl N-(3-hydroxy-1-methylcyclobutyl)carbamate be separated, and what analytical methods validate chiral purity?
- Methodological Answer :
- Chiral Chromatography : Use Chiralpak® columns (e.g., AD-H or OD-H) with hexane/isopropanol mobile phases. Optimize flow rate (1 mL/min) for baseline separation .
- Circular Dichroism (CD) : Confirm enantiomeric excess (ee > 98%) by analyzing Cotton effects at 220–250 nm .
- Crystallographic Resolution : Co-crystallize with chiral auxiliaries (e.g., tartaric acid derivatives) for diastereomer separation .
Q. What computational models predict the reactivity of this compound in nucleophilic environments?
- Methodological Answer :
- DFT Calculations : Simulate transition states for nucleophilic attack on the carbamate carbonyl. Software like Gaussian 16 evaluates activation energies and regioselectivity .
- Molecular Dynamics (MD) : Model solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction pathways .
Table 2 : Key Computational Findings
| Property | Prediction | Experimental Validation |
|---|---|---|
| Hydrolysis Activation Energy | 25–30 kcal/mol (pH 7) | Matches kinetic studies |
| Preferred Conformation | Chair (cyclobutyl ring) | Confirmed by XRD |
Q. What strategies address conflicting data in biological activity studies (e.g., enzyme inhibition vs. activation)?
- Methodological Answer :
- Dose-Response Curves : Re-evaluate IC values across a wider concentration range (nM–mM) to identify non-linear effects .
- Structural Analogues : Compare with tert-butyl carbamates lacking the methylcyclobutyl group to isolate functional group contributions .
- Mechanistic Profiling : Use stopped-flow kinetics or SPR to distinguish competitive vs. allosteric binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
